Biological Target Engagement: ALDH1A1 Inhibitory Activity vs. Structurally Divergent Chemotypes
Propanamide, 2-oxo-N-2-propenyl- (CHEMBL3103021) demonstrates measurable inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1) with a reported IC50 of 1.92 µM using a UV-fluorescence assay with NAD+/propionaldehyde as substrate [1]. This places the compound in the low-micromolar potency range. However, a direct head-to-head comparison against its closest structural neighbors—such as the N-propyl or N-methyl analogs—under identical assay conditions is absent from the public domain. The validated binding to ALDH1A1 establishes a baseline activity profile that procurement for medicinal chemistry campaigns can leverage for scaffold optimization, but selection superiority over an immediate analog cannot be quantified.
| Evidence Dimension | Inhibitory potency (IC50) against ALDH1A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 1.92 µM (1.92 x 10^3 nM) |
| Comparator Or Baseline | No direct comparator data available for N-propyl-2-oxopropanamide or N-allylpropanamide under the same assay conditions. |
| Quantified Difference | Not calculable; only single-compound potency is reported. |
| Conditions | Inhibition of ALDH1A1 (unknown origin) using NAD+/propionaldehyde as substrate after 15 mins by UV-fluorescence assay [1]. |
Why This Matters
For researchers targeting ALDH1A1, this compound provides a validated, synthetically tractable starting point with confirmed target engagement, which is essential for hit-to-lead progression despite the absence of published intra-class comparator data.
- [1] BindingDB. BDBM50445534 (CHEMBL3103021). Affinity Data: IC50 1.92E+3 nM for ALDH1A1. View Source
